molecular formula C13H12BrN3S B12957820 2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B12957820
M. Wt: 322.23 g/mol
InChI Key: GETMXNHPQXHAIB-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains bromine, nitrogen, sulfur, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves a multistep process. One common method starts with the cyclization of thiosemicarbazide with a carboxylic acid to form 2-amino-1,3,4-thiadiazoles. These intermediates are then treated with 2-haloketones to yield imidazo[2,1-b][1,3,4]thiadiazoles . The bromination step involves the use of N-bromosuccinimide to introduce the bromine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and bromination reactions can be applied on a larger scale with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole has been explored for its potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound’s biological activities are thought to be mediated through its binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the bromine atom and the isopropylphenyl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H12BrN3S

Molecular Weight

322.23 g/mol

IUPAC Name

2-bromo-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12BrN3S/c1-8(2)9-3-5-10(6-4-9)11-7-17-13(15-11)18-12(14)16-17/h3-8H,1-2H3

InChI Key

GETMXNHPQXHAIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)Br

Origin of Product

United States

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